molecular formula C14H20O2 B8000822 Pentamethylphenylacetic acid methyl ester

Pentamethylphenylacetic acid methyl ester

Cat. No.: B8000822
M. Wt: 220.31 g/mol
InChI Key: KIYBVRKRWCQQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentamethylphenylacetic acid methyl ester is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pentamethylphenylacetic acid methyl ester typically involves the esterification of pentamethylphenylacetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction can be represented as follows:

Pentamethylphenylacetic acid+MethanolAcid CatalystPentamethylphenylacetic acid methyl ester+Water\text{Pentamethylphenylacetic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} Pentamethylphenylacetic acid+MethanolAcid Catalyst​Pentamethylphenylacetic acid methyl ester+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of microwave-assisted esterification has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Pentamethylphenylacetic acid methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to pentamethylphenylacetic acid and methanol in the presence of water and an acid or base catalyst.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alkoxide or acid catalysts.

    Reduction: Strong reducing agents like LiAlH4.

Major Products Formed:

    Hydrolysis: Pentamethylphenylacetic acid and methanol.

    Transesterification: A different ester and methanol.

    Reduction: Pentamethylphenylacetic alcohol.

Scientific Research Applications

Pentamethylphenylacetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism by which pentamethylphenylacetic acid methyl ester exerts its effects depends on the specific applicationThese interactions can influence the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Pentamethylphenylacetic acid methyl ester can be compared with other esters, such as:

    Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.

    Methyl butyrate: Known for its fruity odor and used in the food industry.

    Methyl formate: Used as a solvent and in the production of formic acid.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its high degree of methylation can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 2-(2,3,4,5,6-pentamethylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-8-9(2)11(4)13(7-14(15)16-6)12(5)10(8)3/h7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYBVRKRWCQQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.